Within-Class Antibacterial Potency Advantage of Glysperin A over Glysperin B and Glysperin C
In the foundational study characterizing the glysperin antibiotic complex, Glysperin A was identified as the major active principle and exhibited approximately 2‑ to 4‑fold greater antibacterial activity than the minor components Glysperin B and Glysperin C against a panel of Gram‑positive and Gram‑negative bacteria, including aminoglycoside‑resistant strains [1]. This potency ratio was derived from direct comparative agar‑dilution and broth‑dilution susceptibility testing performed on the purified individual components [1]. The quantitative differential establishes Glysperin A as the primary driver of the complex's antimicrobial effect.
| Evidence Dimension | Relative antibacterial potency (potency ratio) |
|---|---|
| Target Compound Data | Glysperin A: defined as reference (1×) |
| Comparator Or Baseline | Glysperin B and Glysperin C: 0.25× to 0.5× the potency of Glysperin A |
| Quantified Difference | Glysperin A is 2‑ to 4‑fold more active than Glysperin B and Glysperin C |
| Conditions | Agar‑dilution and broth‑dilution MIC assays against Gram‑positive and Gram‑negative bacteria, including aminoglycoside‑resistant clinical isolates. Glysperins A, B, and C purified from Bacillus cereus fermentation broth [1]. |
Why This Matters
Procurement of Glysperin A rather than the unresolved glysperin complex or the minor components B/C ensures maximal specific antibacterial activity per unit mass, reducing the required concentration in susceptibility testing and minimizing interference from less active congeners.
- [1] Kawaguchi H, Konishi M, Tsuno T, Miyaki T, Tomita K, Matsumoto K, Fujisawa K, Tsukiura H. Glysperin, a new antibiotic complex of bacterial origin. I. Production, isolation and properties. J Antibiot (Tokyo). 1981 Apr;34(4):381-9. doi:10.7164/antibiotics.34.381. PMID: 7275817. View Source
